Ethyl (4-amino-2-nitrophenyl)carbamate
Overview
Description
Ethyl (4-amino-2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H11N3O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Ethyl (4-amino-2-nitrophenyl)carbamate is 225.20 . Its molecular formula is C9H11N3O4 .Chemical Reactions Analysis
Carbamate formation from CO2 and amines is a well-known reaction . Superbases such as 1,1,3,3-tetramethylguanidine (TMG) can mediate these reactions . The superbase–CO2 adducts can actively transfer the carboxylate group to various substrates .Scientific Research Applications
Synthesis of Potential Anticancer Agents
Ethyl (4-amino-2-nitrophenyl) carbamate serves as a precursor in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines with potential anticancer activities. These compounds have shown effects on the proliferation and the mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia, indicating their potential as anticancer agents (Temple et al., 1983).
Chemical Modifications and Pharmacological Evaluations
Studies have explored modifications of the carbamate group of Ethyl (4-amino-2-nitrophenyl) carbamate derivatives, investigating their interactions with cellular tubulin, effects on cell mitosis, and cytotoxic activities against experimental neoplasms in mice. These modifications aim to enhance the pharmacological properties of the compounds (Temple et al., 1989).
Electroactive and Photoresponsive Materials
Ethyl (4-amino-2-nitrophenyl) carbamate derivatives have been utilized in materials science, particularly in the development of electroactive and photoresponsive polymers. For instance, derivatives have been synthesized and characterized for their electrochemical activity and potential in optical storage applications, showing how the introduction of different acceptor groups can influence the electrochemical and electrochromic properties of these materials (Hu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl N-(4-amino-2-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBGAGNWSBAOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-amino-2-nitrophenyl)carbamate |
Synthesis routes and methods I
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Synthesis routes and methods II
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